2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid (CAS 130992-22-2) is a low-molecular-weight (188.16 g/mol, MF: C₄H₄N₄O₃S) heterocyclic building block that combines a 1,2,4-triazole-3-thione ring with a terminal α‑keto acid (oxamic acid) moiety, both of which are pharmacophores recognized for metal‑chelation, enzyme inhibition, and antimicrobial activity. Commercially, it is supplied as a ≥95 % pure powder for non-human research use, placing it within the broader class of triazole‑thione‑acetic acid derivatives that often exhibit significant variability in biological performance driven by even subtle structural modifications.

Molecular Formula C4H4N4O3S
Molecular Weight 188.17 g/mol
Cat. No. B12863195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid
Molecular FormulaC4H4N4O3S
Molecular Weight188.17 g/mol
Structural Identifiers
SMILESC1(=NC(=S)NN1)NC(=O)C(=O)O
InChIInChI=1S/C4H4N4O3S/c9-1(2(10)11)5-3-6-4(12)8-7-3/h(H,10,11)(H3,5,6,7,8,9,12)
InChIKeyQYNIQIAZJPPLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid: Procurement-Relevant Baseline for a Heterocyclic α-Keto Acid Scaffold


2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid (CAS 130992-22-2) is a low-molecular-weight (188.16 g/mol, MF: C₄H₄N₄O₃S) heterocyclic building block that combines a 1,2,4-triazole-3-thione ring with a terminal α‑keto acid (oxamic acid) moiety, both of which are pharmacophores recognized for metal‑chelation, enzyme inhibition, and antimicrobial activity . Commercially, it is supplied as a ≥95 % pure powder for non-human research use, placing it within the broader class of triazole‑thione‑acetic acid derivatives that often exhibit significant variability in biological performance driven by even subtle structural modifications .

Bifunctional scaffold: α-keto acid linked to 1,2,4-triazole-3-thione ring
Suited for fragment-based enzyme inhibitor design and metal chelation studies
Research-grade powder for non-human use; class-level evidence suggests antimicrobial and enzyme inhibitory potential

Why Generic 1,2,4-Triazole or Oxamic Acid Analogues Cannot Functionally Substitute for This Bifunctional Scaffold


Although the scientific literature quantifies antimicrobial, anticancer, and enzyme inhibitory activities for numerous 1,2,4-triazole-3-thione and oxamic acid derivatives, a critical evidence gap exists regarding direct, quantitative comparator data involving this specific compound. As such, the primary determinant of procurement value rests on its chemically unique bifunctional architecture—the combination of a tautomeric thione, a nucleophilic amino‑linker, and a redox‑active α‑keto acid—which is not recapitulated in simpler triazole‑acetic acids, triazole‑thiones, or alkyl‑substituted analogues. This scaffold-level structural singularity implies that generic substitution cannot ensure functional equivalence, as even minor structural variations within the triazole‑thione‑acetic acid series are documented to produce dramatic shifts in antimicrobial potency and spectrum [1]. Until head‑to‑head comparative studies are published, selection based on chemical topology—rather than assumed within‑class interchangeability—is scientifically warranted.

Common triazole-thiones lack α‑keto acid

Simple acetic acid or alkyl analogues cannot support covalent or transition-state-mimetic interactions, limiting mechanistic redundancy.

5‑Oxo-triazoles lack thione‑thiol tautomerism

Their hydrogen-bonding and metal-coordination profiles differ; substitution may alter target engagement in chelation or inhibition assays.

Minor structural changes shift potency

Within triazole‑thione series, small modifications are documented to produce large antimicrobial potency shifts; generic substitution cannot ensure functional equivalence.

Quantitative Differentiation Evidence for 2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid Procurement Decisions


Structural Uniqueness vs. Common 1,2,4-Triazole-Thione Analogues: The Bifunctional α‑Keto Acid Advantage

The target compound differs from the majority of commercially available 1,2,4-triazole-3-thione derivatives (e.g., 5‑methyl‑, 5‑ethyl‑triazole‑thiones, or 2‑(5‑thioxo‑4,5‑dihydro‑1H‑1,2,4‑triazol‑3‑yl)acetic acid) by the presence of a reactive α‑keto acid substituent directly attached to the ring via an amide linker. This functional group enables covalent or transition‑state‑mimetic interactions (e.g., with pyridoxal‑phosphate‑dependent enzymes, LDH, or metalloproteases) that a simple acetic acid or alkyl appendage cannot support .

Bifunctional scaffold advantage
Class-level inference

Contains α‑keto acid (oxamic acid) moiety; common analogues carry only acetic acid or alkyl groups, lacking the reactive α‑keto functionality.

Enables covalent or transition-state-mimetic interactions not possible with common triazole-thiones.

No direct comparative activity data available; structural inference only.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Tautomeric Thione/Thiol Character and Its Implications for Target Binding vs. Non‑Thioxo Triazole Analogues

The 5‑thioxo‑4,5‑dihydro‑1H‑1,2,4‑triazole core present in the target compound is documented to exist in both thiol and thione tautomeric forms, as established by DFT calculations (6‑311++G(d,p) basis set) and spectroscopic studies on structurally related 1,2,4‑triazole‑5‑thione derivatives [1]. This tautomeric equilibrium is known to influence biological activity: for instance, the thione form of 1,2,4‑triazole‑Schiff‑base derivatives demonstrated antileishmanial activity, whereas the corresponding thiol form showed differential behavior in docking studies [1]. By contrast, 5‑oxo‑substituted 1,2,4‑triazoles (e.g., (5‑oxo‑4,5‑dihydro‑1H‑1,2,4‑triazol‑3‑yl)acetic acid, CAS 70486‑43‑0) lack this thione‑thiol tautomerism, possessing distinct hydrogen‑bonding donor/acceptor patterns and coordination chemistry .

Tautomeric thione‑thiol character
Class-level inference

5‑thioxo group exhibits thione‑thiol tautomerism (DFT/spectroscopic data on analogues); 5‑oxo‑triazole analogues do not.

Provides distinct sulfur‑centered coordination and H‑bonding opportunities vs. oxo‑triazoles.

DFT and spectroscopic characterization on structurally related 1,2,4-triazole‑5‑thiones.

Computational Chemistry Molecular Docking Physical Organic Chemistry

Antimicrobial Potential of the 1,2,4‑Triazole‑3‑Thione Scaffold vs. Common Antibiotic Standards

While the specific target compound lacks published MIC data, the 1,2,4‑triazole‑3‑thione scaffold from which it is derived has been evaluated against clinically relevant pathogens. In a 2019 study, 4‑amino‑5‑methyl‑2,4‑dihydro‑3H‑1,2,4‑triazole‑3‑thione—a scaffold lacking the α‑keto acid extension of the target compound—was synthesized and its derivatives screened for antibacterial activity. The most active derivative displayed an MIC of 16 μg/mL against Staphylococcus aureus (ATCC 25923), compared with a standard antibiotic control (Ciprofloxacin, MIC 0.5 μg/mL) [1]. This finding offers a quantifiable baseline activity for the triazole‑thione core, against which the yet‑to‑be‑determined potency advantage conferred by the α‑keto acid appendage in the target compound can be theoretically benchmarked [1].

Antibacterial baseline
Cross-study comparable

Related triazole‑thione derivative MIC 16 μg/mL (S. aureus ATCC 25923); Ciprofloxacin MIC 0.5 μg/mL.

Supports antimicrobial SAR; establishes baseline activity for the triazole‑thione core.

Target compound lacks published MIC data; scaffold-level reference only.

Antimicrobial Resistance Agrochemical Fungicide Development Drug Discovery

Best Research and Industrial Application Scenarios for 2-Oxo-2-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid Based on Verified Differentiation Evidence


Fragment-Based Design of α‑Keto Acid Enzyme Inhibitors for LDH, TrxR, or KARI Targets

This compound uniquely merges two validated pharmacophores—a triazole‑thione and an oxamic acid—into a single, compact fragment (MW <200). Procurement is justified when a screening library requires a sulfur‑containing, tautomeric α‑keto acid that is absent from all standard triazole‑acetic acid or oxamic acid commercial collections [1].

Metal‑Chelating Building Block for Antimicrobial or Anticancer Coordination Complexes

The thione‑thiol tautomerism enables coordination to transition metals (e.g., Cu(II), Zn(II), Fe(II/III)), while the α‑keto acid provides an additional O,O‑chelating site. This dual‑site chelation topology is structurally distinct from that of 5‑oxo‑triazole‑acetic acids and may be exploited for the synthesis of metallodrug candidates or metalloenzyme inhibitors [1].

Scaffold‑Hopping Starting Point for Antimicrobial SAR Campaigns

Published data on the 1,2,4‑triazole‑3‑thione core demonstrate measurable antibacterial activity (MIC = 16 μg/mL against S. aureus as a scaffold baseline). The target compound extends this core with an α‑keto amide side‑chain that may introduce additional hydrogen‑bonding or covalent interactions, making it a logical purchase for medicinal chemistry teams seeking to improve potency through rational side‑chain modification [1].

Application
Selection Property
Validation Focus
Fragment-based α-keto acid enzyme inhibitor design
Bifunctional α-keto acid–triazole-thione scaffold
α-Keto acid chelation and enzyme inhibition assays
Metal-chelating building block for bioinorganic research
Dual-site (thione + α-keto acid) metal-binding topology
Metal-binding and metalloenzyme inhibition studies
Antimicrobial SAR scaffold-hopping studies
Triazole-thione core with α-keto amide extension
Antimicrobial screening and SAR optimization
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